molecular formula C9H13N B1522819 4-Ethylcyclohex-1-ene-1-carbonitrile CAS No. 1251923-82-6

4-Ethylcyclohex-1-ene-1-carbonitrile

Cat. No. B1522819
CAS RN: 1251923-82-6
M. Wt: 135.21 g/mol
InChI Key: QINNUVWYMDPAJA-UHFFFAOYSA-N
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Description

4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Ethylcyclohex-1-ene-1-carbonitrile consists of a cyclohexene ring with an ethyl group and a carbonitrile group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethylcyclohex-1-ene-1-carbonitrile are not fully detailed in the available resources .

Scientific Research Applications

Tandem Alder-Ene and Diels-Alder Reactions

The study by Lodochnikova et al. (2010) investigates the reactions of 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene and alloocimene, demonstrating the compound's role in consecutive Alder-ene and Diels-Alder reactions. This suggests that similar cyclohexene carbonitriles, including 4-Ethylcyclohex-1-ene-1-carbonitrile, could participate in complex cycloaddition reactions useful in synthetic organic chemistry (Lodochnikova et al., 2010).

Reactivity in Acid-Catalyzed Hydration

Chwang et al. (1977) explored the reactivity of various olefinic hydrocarbons, including cyclohexene derivatives, in acid-catalyzed hydration. This study helps understand the reactivity of compounds similar to 4-Ethylcyclohex-1-ene-1-carbonitrile under acidic conditions, providing insights into potential synthesis and modification pathways (Chwang et al., 1977).

Thermal Cyclisation of Unsaturated Carbonyl Compounds

Conia and Perchec (1975) discussed the thermal cyclisation of unsaturated carbonyl compounds, showing how these reactions can lead to the formation of cyclic structures. Although the study does not directly mention 4-Ethylcyclohex-1-ene-1-carbonitrile, the principles outlined could be applicable to understanding its behavior under thermal conditions (Conia & Perchec, 1975).

Anionic Oligomerization

The work by Messina et al. (1979) on the anionic oligomerization of cyclohexene carbonitrile derivatives highlights the potential of 4-Ethylcyclohex-1-ene-1-carbonitrile in polymer chemistry. This study demonstrates the formation of noncyclic unsaturated dimers and trimers, providing a foundation for understanding how 4-Ethylcyclohex-1-ene-1-carbonitrile might behave in similar conditions (Messina et al., 1979).

Alternating Ring-Opening Metathesis Polymerization (AROMP)

Chen et al. (2018) describe the AROMP of cyclohexene with bicyclo[4.2.0]octene derivatives, demonstrating the utility of cyclohexene carbonitriles in polymer synthesis. This could suggest roles for 4-Ethylcyclohex-1-ene-1-carbonitrile in developing new polymeric materials (Chen et al., 2018).

properties

IUPAC Name

4-ethylcyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINNUVWYMDPAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylcyclohex-1-ene-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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